
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique structure, which includes four sulfur atoms forming a cyclic tetrathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of dithiols in the presence of oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di(propan-2-yl)-4-methyl-morpholine-2,5-dione: A related compound with a similar sulfur-containing ring structure.
Cyclodidepsipeptides: Compounds with similar cyclic structures and potential biological activities.
Uniqueness
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
115152-66-4 |
|---|---|
Molekularformel |
C8H16S4 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C8H16S4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-8H,1-4H3 |
InChI-Schlüssel |
ROBADDCVLNSGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1SSC(SS1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


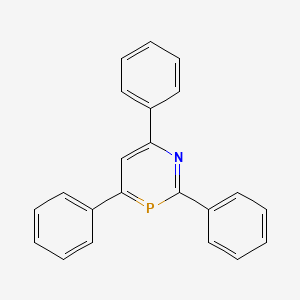
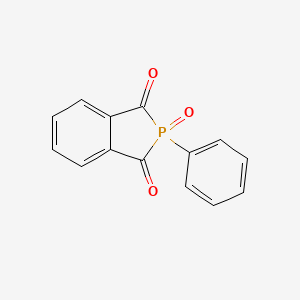
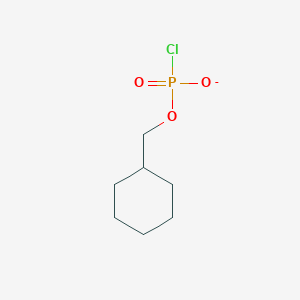
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

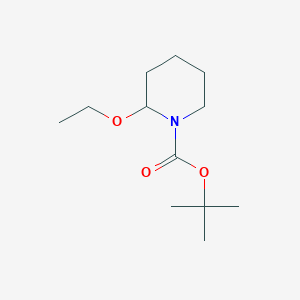
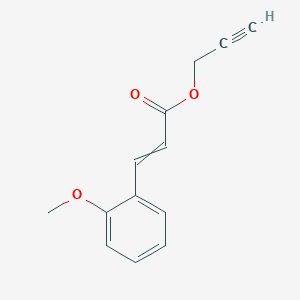
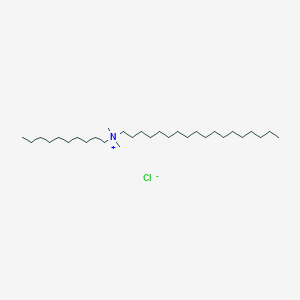
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
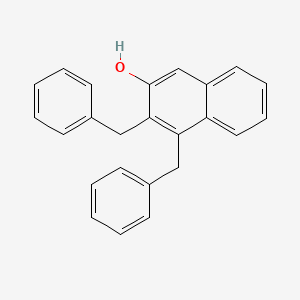
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
